

Analytical methods for 7-Methoxy-4-methylquinoline hydrochloride quantification

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Compound of Interest

Compound Name:	7-Methoxy-4-methylquinoline hydrochloride
CAS No.:	1807542-80-8
Cat. No.:	B2930741

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An In-Depth Guide to the Quantitative Analysis of 7-Methoxy-4-methylquinoline hydrochloride

Prepared by a Senior Application Scientist, this document provides a detailed overview of robust analytical methodologies for the quantification of **7-Methoxy-4-methylquinoline hydrochloride**. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols.

Introduction and Physicochemical Profile

7-Methoxy-4-methylquinoline is a heterocyclic aromatic compound, a derivative of quinoline, which is a significant scaffold in medicinal chemistry.[1] Its hydrochloride salt is often utilized to improve solubility and stability. Accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and formulation development.

Physicochemical Properties of 7-Methoxy-4-methylquinoline:

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	[2]
Molecular Weight	173.21 g/mol	[2]
Monoisotopic Mass	173.084063974 Da	[2]
CAS Number	6238-12-6	[3]

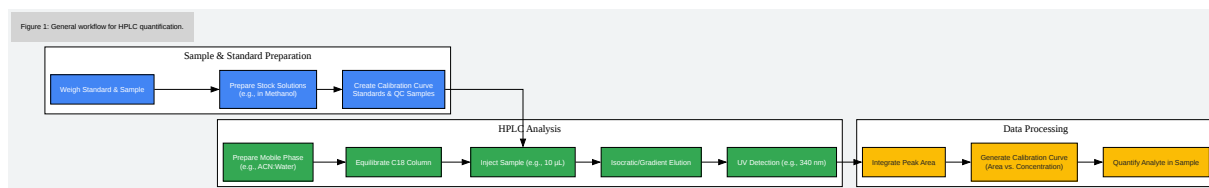
The presence of the quinoline nucleus and the methoxy group imparts distinct chromophoric properties, making this molecule particularly amenable to UV-based detection methods.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the gold standard for the quantification of quinoline derivatives due to its high resolution, sensitivity, and specificity.[4] The method separates the analyte from potential impurities and degradation products based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

The choice of a C18 (octadecylsilyl) column is logical as it provides a hydrophobic stationary phase that effectively retains the aromatic quinoline structure. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve efficient elution and sharp, symmetrical peaks.

Visualizing the HPLC Workflow



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Caption: Figure 1: General workflow for HPLC quantification.

Detailed HPLC Protocol

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines for its intended purpose.[5]

A. Instrumentation and Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
HPLC System	Agilent 1260, Shimadzu LC-20AD or equivalent with UV/PDA detector	Standard, reliable systems for routine analysis.
Column	C18, 4.6 x 150 mm, 5 μ m particle size	Provides excellent retention and resolution for aromatic compounds.
Mobile Phase	Acetonitrile : Water (80:20 v/v)	A common mobile phase for quinoline derivatives, offering good separation.[6]
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection Wavelength	340 nm	Provides good sensitivity for similar methoxy-quinoline structures.[6] A full UV scan should be run to confirm the λ_{max} .
Column Temperature	30 °C	Maintains consistent retention times and peak shapes.
Injection Volume	10 μ L	A standard volume to avoid column overloading.

B. Preparation of Solutions:

- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of **7-Methoxy-4-methylquinoline hydrochloride** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Calibration Standards (1-50 μ g/mL): Serially dilute the Standard Stock Solution with the mobile phase to prepare a series of calibration standards.

- **Sample Preparation:** Prepare the sample by dissolving it in methanol to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL). Filter through a 0.45 µm syringe filter before injection to protect the column.

C. Method Validation:

The analytical method must be validated to ensure it is suitable for its intended purpose.[5]

Validation Parameter	Acceptance Criteria	Purpose
Specificity	The analyte peak is free of interference from excipients or degradation products.	To ensure the signal is only from the analyte of interest.
Linearity	Correlation coefficient (r^2) \geq 0.999	To demonstrate a proportional relationship between concentration and response.[6]
Accuracy	% Recovery between 98.0% and 102.0%	To measure the closeness of the test results to the true value.[6]
Precision (Repeatability & Intermediate)	Relative Standard Deviation (RSD) \leq 2%	To assess the degree of scatter between a series of measurements.[6]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

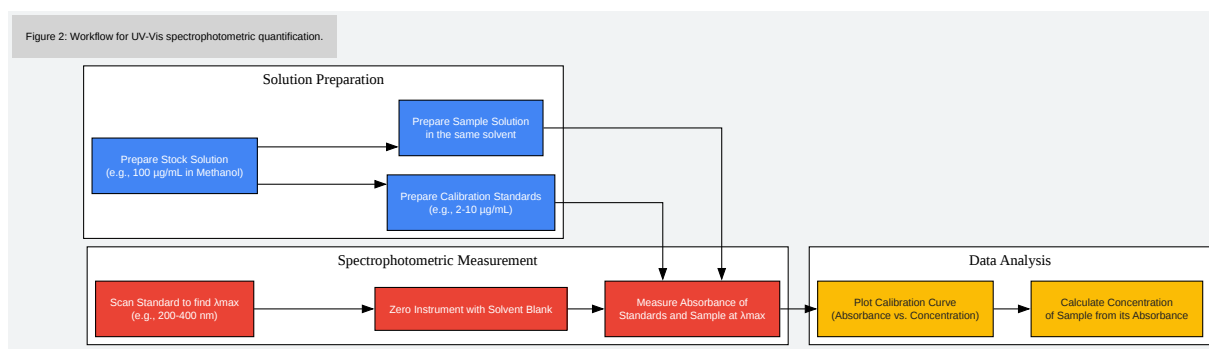
Secondary Technique: UV-Vis Spectrophotometry

For routine analysis where specificity is less of a concern (e.g., pure substance assay), UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC. The

method relies on the Beer-Lambert law, where the absorbance of the analyte is directly proportional to its concentration.

The key to this method is selecting an appropriate solvent that dissolves the analyte and does not interfere with its absorbance at the wavelength of maximum absorbance (λ_{max}). Methanol is often a suitable solvent for this class of compounds.[7]

Visualizing the UV-Vis Spectrophotometry Workflow



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Caption: Figure 2: Workflow for UV-Vis spectrophotometric quantification.

Detailed UV-Vis Spectrophotometry Protocol

A. Instrumentation and Parameters:

Parameter	Recommended Condition	Rationale
Spectrophotometer	Double-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 900)	Provides stable and accurate absorbance readings.[8]
Solvent	Methanol (HPLC Grade)	Good solvency for the analyte and low UV cutoff.[7]
Scan Range	200 - 400 nm	To determine the wavelength of maximum absorbance (λ_{max}).
λ_{max}	To be determined experimentally (expect >300 nm)	The wavelength where the analyte absorbs most strongly, providing maximum sensitivity. [7]
Cuvettes	1 cm path length, quartz	Standardized path length is crucial for Beer's Law. Quartz is required for UV measurements below 340 nm.

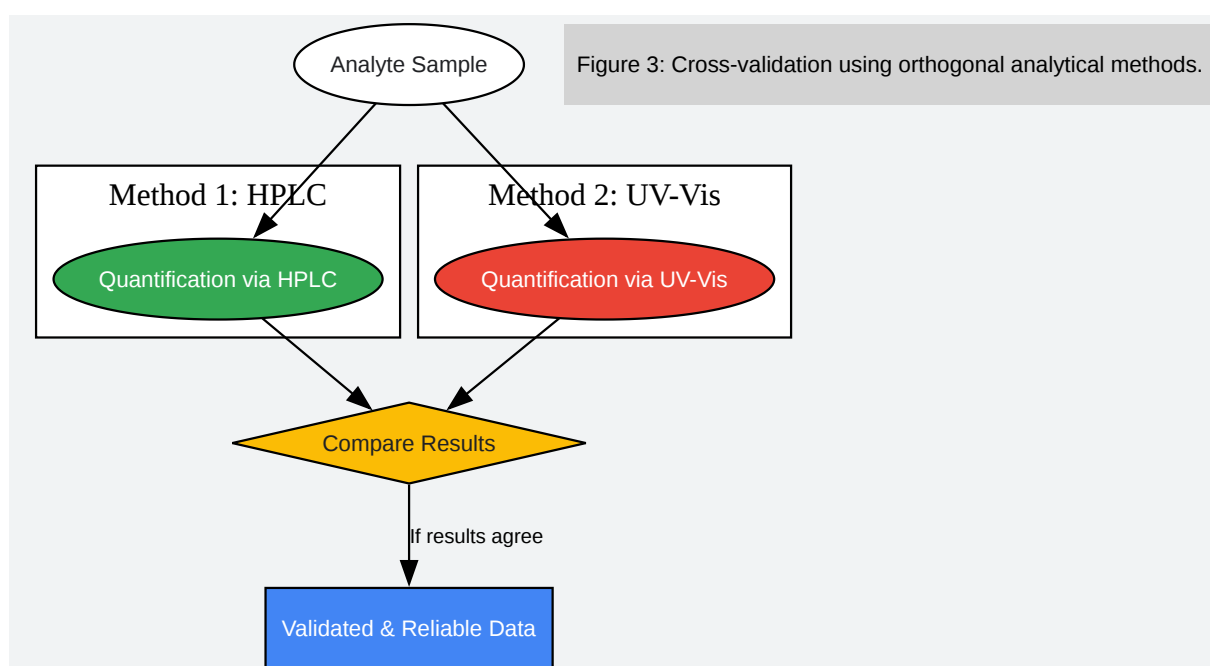
B. Procedure:

- Determine λ_{max} : Prepare a ~10 $\mu\text{g/mL}$ solution of the analyte in methanol. Scan this solution from 400 nm to 200 nm against a methanol blank to find the wavelength of maximum absorbance.
- Prepare Calibration Curve: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 $\mu\text{g/mL}$) from a stock solution using methanol as the diluent.[7]
- Measure Absorbance: Measure the absorbance of each standard and the sample solution at the predetermined λ_{max} , using methanol as the blank.
- Quantification: Plot a graph of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the linear regression equation derived from the calibration curve.

Method Cross-Validation

To ensure the highest degree of data integrity, results from orthogonal analytical methods should be compared.[4] For instance, the concentration of a sample as determined by the highly specific HPLC method can be compared to the value obtained from the simpler UV-Vis method. Agreement between these methods provides a high level of confidence in the results.

Visualizing the Cross-Validation Concept



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Caption: Figure 3: Cross-validation using orthogonal analytical methods.

Concluding Remarks

The choice of analytical method for **7-Methoxy-4-methylquinoline hydrochloride** depends on the specific requirements of the analysis. For regulatory filings and stability studies where specificity is critical, a fully validated RP-HPLC method is the required standard. For less demanding applications such as rapid in-process checks, a UV-Vis spectrophotometric method

can provide accurate and reliable data efficiently. In all cases, adherence to established validation guidelines is essential to ensure the quality and integrity of the analytical results.

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